molecular formula C19H21NO B1292411 4'-Azetidinomethyl-2,6-dimethylbenzophenone CAS No. 898756-67-7

4'-Azetidinomethyl-2,6-dimethylbenzophenone

Cat. No.: B1292411
CAS No.: 898756-67-7
M. Wt: 279.4 g/mol
InChI Key: DYOVQFRSFDJVBM-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-2,6-dimethylbenzophenone (IUPAC name: 2-(1-Azetidinylmethyl)phenylmethanone) is a benzophenone derivative characterized by a ketone bridge linking two aromatic rings. One ring is substituted with 2,6-dimethyl groups, while the other features a 2-position azetidinylmethyl substituent (a four-membered nitrogen-containing heterocycle) .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-5-3-6-15(2)18(14)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOVQFRSFDJVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642806
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-67-7
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

  • Formation of the Benzophenone Core :

    • The initial step involves synthesizing 2,6-dimethylbenzophenone via a Friedel-Crafts acylation reaction. This reaction typically employs 2,6-dimethylbenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Introduction of the Azetidine Ring :

    • Following the formation of the benzophenone core, the azetidine ring is introduced through a nucleophilic substitution reaction. This process involves reacting the benzophenone with azetidine in the presence of a base, such as sodium hydride or potassium carbonate.

Reaction Conditions

  • Temperature : Reactions are generally conducted at elevated temperatures to enhance reaction rates.
  • Solvent : Common solvents include dichloromethane or toluene, which facilitate better solubility and reactivity.
  • Catalysts : Lewis acids like aluminum chloride are essential for the Friedel-Crafts acylation step.

Data Table of Preparation Methods

Step Reaction Type Reactants Conditions Products
1 Friedel-Crafts Acylation 2,6-Dimethylbenzoyl chloride + Benzene AlCl₃ catalyst, heat 2,6-Dimethylbenzophenone
2 Nucleophilic Substitution 2,6-Dimethylbenzophenone + Azetidine NaH or K₂CO₃ base This compound

Industrial Production Methods

In industrial settings, the production of this compound often utilizes continuous flow reactors to optimize yield and purity. Automated systems are employed to control reaction parameters precisely, including temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

The compound can undergo various chemical reactions that expand its utility in synthetic chemistry:

Types of Reactions

  • Oxidation :

    • Using oxidizing agents like potassium permanganate or chromium trioxide can convert the compound into ketones or carboxylic acids.
  • Reduction :

    • Reduction reactions using lithium aluminum hydride or sodium borohydride can yield alcohols from ketonic functional groups.
  • Substitution :

    • The azetidine ring can participate in nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation Potassium permanganate Acidic or basic medium
Reduction Lithium aluminum hydride Anhydrous ether
Substitution Halogens or nucleophiles Base (e.g., NaH)

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-2,6-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azetidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of 4'-azetidinomethyl-2,6-dimethylbenzophenone as an anticancer agent. Its structure allows it to interact with biological targets effectively, leading to apoptosis in cancer cells. For instance, compounds derived from benzophenone have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and HepG2 cells .

Drug Delivery Systems : The compound's ability to form complexes with metal ions through Click chemistry enhances its application in drug delivery systems. This method allows for the development of biocompatible drug carriers that can release therapeutic agents in a controlled manner .

Materials Science

Photostabilizers : In polymer chemistry, this compound is utilized as a photostabilizer. Its ability to absorb UV light helps protect materials from degradation caused by sunlight exposure. This application is crucial for enhancing the longevity and durability of plastics and coatings used in outdoor environments .

Synthesis of Nanomaterials : The compound plays a role in the synthesis of nanomaterials through phenolic-enabled nanotechnology. Its unique reactivity allows for the engineering of nanoparticles with specific sizes and functionalities, which are applicable in various fields including biosensing and bioimaging .

Photochemistry

UV Absorption Properties : The compound exhibits strong UV absorption characteristics, making it suitable for use in sunscreens and other cosmetic products. Its effectiveness in blocking harmful UV radiation contributes to skin protection strategies .

Case Studies

StudyApplicationFindings
Zhang et al. (2020)Anticancer ActivityDemonstrated significant cytotoxic effects on HepG2 cells with an IC50 value of 2.57 µM .
Liu et al. (2023)Drug DeliveryDeveloped a Click chemistry-based delivery system showcasing enhanced bioavailability and targeted release .
Wang et al. (2021)PhotostabilizerConfirmed the efficacy of the compound as a photostabilizer in PVC materials under UV exposure .

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2,6-dimethylbenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4'-Azetidinomethyl-2,6-dimethylbenzophenone with key benzophenone derivatives, highlighting substituents, molecular features, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2,6-dimethyl (Ring A); 2-azetidinylmethyl (Ring B) C21H23NO* ~313.4* Potential pharmacological applications†
Metrafenone 3'-bromo, 2,3,4,6'-tetramethoxy, 2',6-dimethyl C19H21BrO5 409.27 Fungicide (broad-spectrum activity)
3-Methoxy-4:6-dimethylbenzophenone 3-methoxy, 4:6-dimethyl C16H16O2 240.29 Precursor to oximes; synthetic versatility
2,6-Dichlorophenyl 4-chlorobenzoate 2,6-dichloro (Ring A); 4-chloro (Ring B) C13H7Cl3O2 295.55 Antifungal activity
4-(Dimethylamino)benzohydrazide Dimethylamino, hydrazide C9H13N3O 179.22 Hydrogen-bonded crystal structures

*Estimated based on structural analysis; †Inferred from structural analogs.

Key Comparative Insights

Substituent Effects on Bioactivity
  • Bromo and Methoxy Groups: Metrafenone’s bromine atom and methoxy groups contribute to its fungicidal activity by increasing electrophilicity and membrane permeability . In contrast, the azetidine group’s smaller size and basic nitrogen might favor different target binding modes.
Physicochemical Properties
  • Molecular Weight and Solubility: The target compound’s lower molecular weight (~313 vs. 409 for Metrafenone) suggests improved solubility, though the azetidine’s hydrophilicity could counterbalance this .
  • Thermal Stability: Metrafenone’s high boiling point (534.4°C) reflects strong intermolecular interactions from halogen and methoxy groups, whereas the azetidine analog may exhibit lower thermal stability due to ring strain .

Biological Activity

4'-Azetidinomethyl-2,6-dimethylbenzophenone is a compound with the molecular formula C19H21NO, characterized by the presence of an azetidine ring attached to a benzophenone moiety. This unique structure enhances its potential for various biological activities, although comprehensive studies on its mechanisms and effects are still limited. This article reviews the available literature on its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound’s structure is pivotal in determining its biological activity. The azetidine ring contributes to its reactivity and interaction with biological systems. The methyl groups at positions 2 and 6 of the benzophenone core further influence its chemical behavior.

Property Value
Molecular FormulaC19H21NO
Molecular Weight295.38 g/mol
SolubilityModerately soluble
Log P (octanol-water partition)3.55

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. While specific data on its efficacy against various pathogens is sparse, its structural similarities to other benzophenones known for antimicrobial activity indicate potential in this area .

Interaction with Biological Targets

Research indicates that this compound may interact with specific enzymes or receptors, potentially influencing metabolic pathways. However, detailed mechanisms of action are yet to be elucidated . The compound's ability to modulate enzyme activity could lead to therapeutic applications, particularly in anti-inflammatory contexts.

Case Studies and Research Findings

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several research avenues are suggested:

  • In vitro Studies : Conducting detailed in vitro studies to assess the antimicrobial efficacy against a broader range of pathogens.
  • Mechanistic Studies : Investigating the exact mechanisms through which this compound interacts with biological targets.
  • Safety and Toxicology Assessments : Evaluating the safety profile and potential toxicological effects associated with this compound.

Q & A

Q. What are the optimized synthetic routes for 4'-azetidinomethyl-2,6-dimethylbenzophenone, and how do reaction conditions influence yield?

The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation or nucleophilic substitution. For 4'-azetidinomethyl analogs, introducing the azetidine moiety may require coupling reactions under inert atmospheres (e.g., nitrogen) with catalysts like palladium. Evidence from related 2,6-dimethylbenzophenone syntheses suggests that temperature control (e.g., 0–10°C during acid-catalyzed steps) and solvent selection (e.g., sulfuric acid for cyclization) are critical for avoiding side products . Purification via column chromatography or recrystallization is recommended to achieve >95% purity, as noted in benzophenone derivative protocols .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, particularly 1^1H and 13^{13}C NMR to resolve methyl and azetidine proton environments . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity. For advanced stereochemical analysis, X-ray crystallography (as applied in hydrazide analogs ) or IR spectroscopy (for functional group verification ) may supplement these methods.

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic hypotheses exist for its activity?

While direct studies on this compound are limited, structurally related benzophenones (e.g., 4’-(2,4-difluorophenoxy)acetophenone) act as biochemical tools in proteomics, modulating enzyme activity via hydrogen bonding or hydrophobic interactions . Computational docking studies (DFT or molecular dynamics) could predict binding affinities to targets like kinases or G-protein-coupled receptors, leveraging methodologies from hydrazide ligand research .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

Discrepancies often arise from solvent polarity effects or analytical method sensitivity. For example, solubility in acetonitrile vs. water may vary due to the compound’s hydrophobic benzophenone core. Stability studies under varying pH and temperature (e.g., accelerated degradation at 40°C/75% RH) combined with LC-MS monitoring can clarify degradation pathways . Cross-validation using multiple techniques (e.g., NMR vs. HPLC purity assays) is advised .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations, as applied to acyl hydrazides , can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Solvent effects may be simulated using polarizable continuum models (PCM). These approaches guide experimental design, such as selecting catalysts for regioselective functionalization.

Q. What experimental controls are critical when studying this compound’s stability in long-term biochemical assays?

Include negative controls (solvent-only) and inert storage conditions (argon atmosphere, -20°C) to exclude oxidative or hydrolytic degradation. Monitor stability via periodic HPLC analysis and compare against reference standards . For light-sensitive analogs (e.g., benzophenone-3 ), amber glassware and limited UV exposure are mandatory.

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert gas for azetidine coupling to prevent hydrolysis .
  • Analysis : Combine orthogonal techniques (NMR, HRMS, HPLC) to address spectral overlaps common in dimethylbenzophenones .
  • Data Interpretation : Use computational tools to reconcile conflicting experimental results, particularly for reactive intermediates .

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